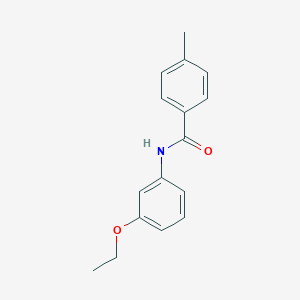
N-(3-ethoxyphenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxyphenyl)-4-methylbenzamide, also known as EPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPM is a member of the benzamide class of compounds and has been shown to have various biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(3-ethoxyphenyl)-4-methylbenzamide is not fully understood, but it has been suggested that it may act through the modulation of various neurotransmitter systems, including the glutamatergic and cholinergic systems. N-(3-ethoxyphenyl)-4-methylbenzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-ethoxyphenyl)-4-methylbenzamide has been shown to have various biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons. N-(3-ethoxyphenyl)-4-methylbenzamide has also been shown to decrease levels of pro-inflammatory cytokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
One advantage of using N-(3-ethoxyphenyl)-4-methylbenzamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or organisms. However, one limitation is that N-(3-ethoxyphenyl)-4-methylbenzamide is not very soluble in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several potential future directions for research on N-(3-ethoxyphenyl)-4-methylbenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(3-ethoxyphenyl)-4-methylbenzamide has also been suggested as a potential treatment for depression and anxiety disorders. Further studies are needed to fully understand the mechanisms of action of N-(3-ethoxyphenyl)-4-methylbenzamide and its potential therapeutic applications.
合成方法
The synthesis of N-(3-ethoxyphenyl)-4-methylbenzamide involves the reaction of 3-ethoxyaniline with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain N-(3-ethoxyphenyl)-4-methylbenzamide in its pure form.
科学研究应用
N-(3-ethoxyphenyl)-4-methylbenzamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential as a neuroprotective agent, as it has been found to protect against neuronal damage caused by oxidative stress and excitotoxicity. N-(3-ethoxyphenyl)-4-methylbenzamide has also been studied for its potential to improve cognitive function and memory.
属性
产品名称 |
N-(3-ethoxyphenyl)-4-methylbenzamide |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC 名称 |
N-(3-ethoxyphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-6-4-5-14(11-15)17-16(18)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,17,18) |
InChI 键 |
AEZGLAHISXOXRH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C |
规范 SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-(4-bromophenyl)-8-(2,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267921.png)
![10-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267922.png)
![10-(4-bromophenyl)-8-(4-ethylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267923.png)
![10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267924.png)
![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267926.png)
![10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267927.png)
![10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
![10-(4-chlorophenyl)-8-thiophen-2-yl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267929.png)
![10-(4-chlorophenyl)-8-(4-ethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267931.png)
![8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267943.png)
![8-(2-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267949.png)
![8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267953.png)
![8-(4-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267954.png)
![8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267955.png)